molecular formula C17H23N5O2 B2770872 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 1005303-09-2

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Cat. No. B2770872
CAS RN: 1005303-09-2
M. Wt: 329.404
InChI Key: GISLEVFFEGOMDG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a cyclohexanecarboxamide group, which is a common feature in many organic compounds . The molecule also contains a tetrazole group attached to an ethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds have been synthesized through various methods. For instance, N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .

Scientific Research Applications

References:

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379
  • Indole-3-acetic acid. (2020). Frontiers in Journal Metrics and Analytics, 1, 141
  • 1H-indole-3-carbaldehyde. (2022). The Molecular Diversity of 1

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properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-2-24-15-10-8-14(9-11-15)22-16(19-20-21-22)12-18-17(23)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISLEVFFEGOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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